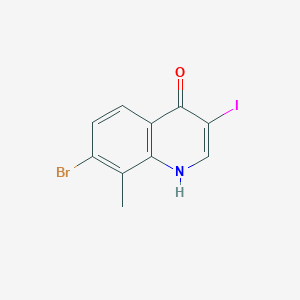

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Description

Properties

IUPAC Name |

7-bromo-3-iodo-8-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrINO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDJVDXJQDCNRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C(C2=O)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the , a polysubstituted quinoline derivative with potential applications in medicinal chemistry and materials science. The synthesis is approached via a multi-step pathway, commencing with the well-established Gould-Jacobs reaction to construct the core 4-hydroxyquinoline scaffold, followed by a regioselective electrophilic iodination. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles and justifications for the experimental design.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif in drug discovery, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1]. The specific substitution pattern on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The target molecule, 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, incorporates multiple functionalities that can influence its reactivity and potential as a versatile building block in the synthesis of more complex chemical entities.

The synthetic strategy outlined herein is designed to be robust and adaptable, relying on well-understood and reliable chemical transformations. The initial construction of the 4-hydroxyquinoline ring system is achieved through the Gould-Jacobs reaction, a powerful and versatile method for preparing this class of compounds[2][3]. The subsequent introduction of the iodine atom at the 3-position is guided by the known reactivity of the 4-hydroxyquinoline nucleus towards electrophilic substitution[4].

Proposed Synthetic Pathway

The is proposed to proceed via a two-step sequence. The first step involves the synthesis of the key intermediate, 7-Bromo-4-hydroxy-8-methylquinoline, followed by its direct iodination.

Step 1: Synthesis of 7-Bromo-4-hydroxy-8-methylquinoline via the Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an efficient route to the 4-hydroxyquinoline core. This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization. Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline.

The proposed starting material for this synthesis is 3-Bromo-2-methylaniline. The reaction proceeds through the following stages:

-

Condensation: 3-Bromo-2-methylaniline reacts with DEEMM to form the diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate intermediate.

-

Cyclization: The intermediate undergoes thermal cyclization in a high-boiling point solvent to form ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate.

-

Saponification and Decarboxylation: The resulting ester is saponified to the corresponding carboxylic acid, which is then decarboxylated upon heating in an acidic medium to yield 7-Bromo-4-hydroxy-8-methylquinoline[3].

Step 2: Electrophilic Iodination of 7-Bromo-4-hydroxy-8-methylquinoline

The 4-hydroxyquinoline ring system is electron-rich and susceptible to electrophilic aromatic substitution. The hydroxyl group at the 4-position strongly activates the ring, directing electrophiles to the 3-position[4]. The iodination of 7-Bromo-4-hydroxy-8-methylquinoline is therefore anticipated to proceed regioselectively to afford the desired 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. A common and effective reagent for this transformation is iodine in the presence of a suitable base or in a polar solvent[4].

Experimental Protocols

Synthesis of 7-Bromo-4-hydroxy-8-methylquinoline

3.1.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 3-Bromo-2-methylaniline | 186.04 | 1.0 |

| Diethyl ethoxymethylenemalonate (DEEMM) | 216.23 | 1.1 |

| Diphenyl ether | 170.21 | Solvent |

| Sodium hydroxide (NaOH) | 40.00 | Excess |

| Hydrochloric acid (HCl) | 36.46 | To pH ~2-3 |

| Ethanol | 46.07 | For recrystallization |

3.1.2. Step-by-Step Procedure

-

Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-Bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling point solvent. Heat the mixture to 240-250°C for 30-60 minutes. The cyclization product, ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate, will precipitate upon cooling.

-

Saponification: After cooling, the crude ester is collected by filtration and washed with hexane. The solid is then suspended in a 10% aqueous solution of sodium hydroxide and heated to reflux for 2 hours to effect saponification.

-

Decarboxylation: The resulting solution is cooled and acidified with concentrated hydrochloric acid to a pH of approximately 2-3. The precipitated 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is collected by filtration. The moist solid is then heated in a suitable high-boiling point solvent or carefully without a solvent at its melting point until carbon dioxide evolution ceases, yielding the crude 7-Bromo-4-hydroxy-8-methylquinoline.

-

Purification: The crude product can be purified by recrystallization from ethanol to afford the desired intermediate as a solid.

Synthesis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

3.2.1. Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 7-Bromo-4-hydroxy-8-methylquinoline | 238.08 | 1.0 |

| Iodine (I₂) | 253.81 | 1.1 |

| Potassium iodide (KI) | 166.00 | 1.5 |

| Sodium bicarbonate (NaHCO₃) | 84.01 | Excess |

| Dioxane | 88.11 | Solvent |

| Water | 18.02 | Solvent |

3.2.2. Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 7-Bromo-4-hydroxy-8-methylquinoline (1.0 eq) in a mixture of dioxane and water.

-

Iodination: To this solution, add potassium iodide (1.5 eq) followed by the portion-wise addition of iodine (1.1 eq). The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC.

-

Workup: Upon completion of the reaction, the mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The pH of the solution is then adjusted to neutral with a saturated aqueous solution of sodium bicarbonate.

-

Isolation and Purification: The precipitated product is collected by filtration, washed with water, and dried. The crude 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the .

Caption: Synthetic pathway for 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline.

Trustworthiness and Self-Validation

The protocols described in this guide are based on established and well-documented chemical reactions. The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, and its application to substituted anilines is widely reported[2][3]. The regioselectivity of the electrophilic iodination of 4-hydroxyquinolines at the 3-position is a predictable outcome based on the electronic properties of the heterocyclic system[4].

To ensure the successful execution of this synthesis, the following self-validating measures are recommended:

-

Spectroscopic Analysis: The structure and purity of the intermediate and final products should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Chromatographic Monitoring: The progress of each reaction step should be carefully monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired products.

-

Physical Characterization: The melting point of the synthesized compounds should be determined and compared with literature values for analogous structures where available.

Conclusion

This technical guide provides a detailed and scientifically rigorous pathway for the . By leveraging the reliability of the Gould-Jacobs reaction and the predictable reactivity of the 4-hydroxyquinoline core, this protocol offers a robust method for accessing this valuable polysubstituted heterocyclic compound. The information presented herein is intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to confidently prepare this and related quinoline derivatives for their research endeavors.

References

- Benchchem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.

- Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 3(14), 2221–2224.

- Organic Chemistry Portal. Synthesis of quinolines.

- Yue, D., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 785–788.

- MDPI.

- Benchchem.

- Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.

- ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.

Sources

Structure Elucidation of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a novel chemical entity's structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough for the structure elucidation of 7-bromo-4-hydroxy-3-iodo-8-methylquinoline, a complex, poly-substituted heterocyclic compound. Moving beyond a simple listing of techniques, this paper emphasizes the strategic integration of mass spectrometry, infrared and multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. We will explore the causality behind experimental choices, detailing not only the "how" but the "why" of each analytical step. The protocols and data interpretation frameworks described herein are designed to create a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 7-bromo-4-hydroxy-3-iodo-8-methylquinoline, with its array of electron-withdrawing and donating groups, presents a unique and instructive challenge for structure elucidation. The presence of heavy halogens (Br, I), a hydroxyl group, and a methyl group on the quinoline core requires a multi-faceted analytical approach to prevent mischaracterization.

The primary challenge lies in definitively assigning the regiochemistry of the four substituents. While a plausible synthetic pathway, such as a modified Gould-Jacobs reaction starting from a pre-functionalized aniline[1], provides a strong hypothesis for the structure, it is not proof. Synthetic intermediates can undergo unexpected rearrangements, making independent verification essential.

This guide will follow a logical workflow, beginning with techniques that confirm elemental composition and molecular weight, moving to the identification of functional groups, and culminating in the detailed mapping of the covalent framework through advanced NMR techniques and X-ray crystallography.

Caption: Overall workflow for the structure elucidation of a novel compound.

Mass Spectrometry (MS): Confirming the Foundation

Expertise & Rationale: The first step is to verify the molecular formula (C₁₀H₇BrINO). High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish the target compound from other potential elemental compositions. Furthermore, the isotopic pattern of bromine provides a clear and immediate validation point.

High-Resolution Mass Spectrometry (HRMS)

HRMS, typically using Electrospray Ionization (ESI), will be used to determine the accurate mass of the protonated molecule, [M+H]⁺.

-

Expected Monoisotopic Mass of [M+H]⁺: 379.8808 Da

-

Calculation: C₁₀H₈⁷⁹Br¹²⁷INO⁺

The observation of a peak at or very near this m/z value (typically within 5 ppm) provides strong evidence for the proposed elemental composition.

Isotopic Pattern Analysis

Trustworthiness: A key self-validating feature of the mass spectrum for this molecule is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[2][3] This results in a characteristic pair of peaks for any bromine-containing fragment.

-

[M+H]⁺ Peak: A peak corresponding to the molecule with ⁷⁹Br.

-

[M+2+H]⁺ Peak: A second peak of nearly equal intensity at a m/z value two units higher, corresponding to the molecule with ⁸¹Br.

The presence of this "doublet" in the molecular ion region is a definitive indicator of a single bromine atom in the molecule.

Fragmentation Analysis

Tandem MS (MS/MS) experiments provide structural clues by breaking the molecule apart and analyzing the fragments. While complex, some predictable fragmentation patterns for quinoline structures include the loss of small molecules or radicals.[4][5][6]

| Fragment Ion | Neutral Loss | Predicted m/z (for ⁷⁹Br) | Rationale |

| [M+H - I]⁺ | I• (Iodine radical) | 252.98 | Cleavage of the weakest C-halogen bond. |

| [M+H - Br]⁺ | Br• (Bromine radical) | 301.98 | Cleavage of the C-Br bond. |

| [M+H - CO]⁺ | CO | 351.88 | Common fragmentation for 4-hydroxyquinolines (4-quinolones).[5][6] |

Experimental Protocol: HRMS (ESI-QTOF)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to positive electrospray (ESI+).

-

Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the full scan mass spectrum from m/z 100-600. Observe the molecular ion cluster.

-

Tandem MS: Select the [M+H]⁺ peak at m/z 379.9 as the precursor ion and acquire the product ion spectrum using collision-induced dissociation (CID).

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify characteristic functional groups based on their vibrational frequencies. For this molecule, the key signatures are the hydroxyl (O-H) and the aromatic system.

| Frequency Range (cm⁻¹) | Vibration | Expected Appearance |

| 3400–3200 | O–H stretch | Broad |

| 3100–3000 | Aromatic C–H stretch | Sharp, multiple peaks |

| ~1640, 1580, 1470 | C=C and C=N aromatic ring stretches | Strong, sharp peaks |

| 1250–1100 | C–O stretch | Medium to strong peak |

| Below 800 | C–Br, C–I stretches | In the fingerprint region |

The presence of a broad peak around 3300 cm⁻¹ would strongly support the presence of the hydroxyl group.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Background Scan: Run a background scan with a clean, empty crystal.

-

Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete structural puzzle. All chemical shifts are reported in ppm relative to TMS.[7][8]

¹H NMR Spectroscopy

This spectrum will reveal the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (coupling).

-

Aromatic Region (7.0 - 9.0 ppm): The quinoline core has two remaining protons after substitution.

-

H5 and H6: These two protons will be adjacent on the benzene ring. They should appear as a pair of doublets (an AX spin system). H6, being closer to the bromine at C7, is expected to be shifted slightly downfield relative to H5.

-

H2: This proton is on the pyridine ring, adjacent to the nitrogen and isolated from other protons. It will appear as a singlet and is expected to be the most downfield aromatic proton due to the influence of the adjacent nitrogen.

-

-

Methyl Region (2.0 - 3.0 ppm):

-

-CH₃ (H9): The methyl group at C8 is attached to the aromatic ring and will appear as a singlet. Its chemical shift will be influenced by the adjacent heavy atoms.

-

-

Hydroxyl Proton (-OH): This proton's signal can be broad and its chemical shift is highly dependent on concentration and solvent. It may not show coupling.

¹³C{¹H} NMR Spectroscopy

This spectrum identifies all unique carbon atoms. The presence of 10 distinct signals would be consistent with the proposed structure.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C4 (C-OH) | 160-170 | Carbon bearing the hydroxyl group, highly deshielded. |

| C2 | 145-155 | Deshielded by adjacent nitrogen. |

| C7 (C-Br) | 115-125 | Halogen-substituted aromatic carbon. |

| C8a, C4a | 135-145 | Quaternary carbons at the ring junction. |

| C5, C6 | 120-135 | Aromatic CH carbons. |

| C8 (C-CH₃) | 125-135 | Carbon bearing the methyl group. |

| C3 (C-I) | 85-95 | The "heavy atom effect" of iodine causes significant upfield shifting.[9] |

| C9 (-CH₃) | 15-25 | Typical range for an aryl methyl carbon. |

2D NMR for Unambiguous Assignment

Trustworthiness: 2D NMR experiments are the key to a self-validating structural proof. They visually connect atoms through bonds, eliminating ambiguity.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). A cross-peak between the H5 and H6 doublets would confirm their adjacency. No other correlations are expected in the aromatic region.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the C2, C5, C6, and C9 signals based on their attached, pre-assigned protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for mapping the complete scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away. The following correlations are essential for confirming the substitution pattern:

-

Methyl Protons (H9): A strong correlation to C8 is expected (²J), along with crucial correlations to C7 and C8a (³J). This definitively places the methyl group at C8 and the bromine at C7.

-

H2 Proton: Correlations to C3 , C4 , and the bridgehead carbon C8a confirm the environment around the pyridine ring.

-

H5 Proton: Correlations to C4 , C7 , and the bridgehead carbon C4a .

-

H6 Proton: Correlations to C8 and C4a .

-

Caption: Key HMBC correlations needed to confirm the substituent pattern.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for compounds with hydroxyl protons).

-

¹H Acquisition: Acquire a standard ¹H spectrum.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

-

Data Processing: Process all spectra using appropriate window functions and referencing.

Single-Crystal X-ray Crystallography: The Gold Standard

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also the bond lengths and angles. Obtaining a diffraction-quality single crystal is often the rate-limiting step.

Experimental Protocol: Crystal Growth and Analysis

-

Crystal Growth: Attempt to grow single crystals by slow evaporation of a saturated solution of the compound in various solvents (e.g., ethanol, ethyl acetate, dichloromethane) or by vapor diffusion.

-

Crystal Mounting: Mount a suitable crystal (typically <0.5 mm, without visible fractures) on a goniometer head.

-

Data Collection: Place the crystal in a cold stream (e.g., 100 K) and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using software packages like SHELX.[10] The resulting model will show the precise location of every atom, including the heavy bromine and iodine atoms, which are easily located due to their strong scattering of X-rays.

Conclusion: A Synthesis of Evidence

The structure elucidation of 7-bromo-4-hydroxy-3-iodo-8-methylquinoline is a process of accumulating and synthesizing corroborating evidence.

-

Mass Spectrometry confirms the molecular formula and the presence of one bromine atom.

-

IR Spectroscopy identifies the key hydroxyl functional group.

-

1D and 2D NMR Spectroscopy provides the complete covalent map, establishing the precise connectivity of all atoms and confirming the regiochemistry of the substituents.

-

X-ray Crystallography , if successful, provides the final, irrefutable 3D structure.

By following this rigorous, multi-technique workflow, researchers can have the utmost confidence in their structural assignment, a critical prerequisite for publication, patenting, and further development in the fields of chemistry and pharmaceutical science.

References

- RSC, "Supporting Information for - Rsc.org," Royal Society of Chemistry.

- H. E. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry, 1997.

- F. Belal, "Spectrophotometric Determination of Halogenated 8-hydroxyquinoline Derivatives," Talanta, vol. 31, no. 8, pp. 648-650, 1984.

- Science Ready, "Mass Spectrometry Fragmentation Patterns – HSC Chemistry," Science Ready.

- PubChem, "7-Bromo-8-hydroxyquinoline | C9H6BrNO | CID 384161," National Center for Biotechnology Information.

- Y. Zhang et al., "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics," PMC, 2024.

- BenchChem, "The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols," BenchChem, 2025.

- Sigma-Aldrich, "7-Bromo-4-hydroxy-8-methylquinoline AldrichCPR," Sigma-Aldrich.

- PubChem, "8-Methylquinoline | C10H9N | CID 11910," National Center for Biotechnology Information.

- Sigma-Aldrich, "7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid AldrichCPR," Sigma-Aldrich.

- L. Yang et al., "The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3," ResearchGate, 2018.

- MDPI, "Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties," MDPI, 2023.

- MSU Chemistry, "Proton NMR Table," Michigan State University.

- Save My Exams, "Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note," Save My Exams, 2025.

- G. R. Fulmer et al., "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics, 2010.

- ResearchGate, "The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued)," ResearchGate.

- ResearchGate, "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics," ResearchGate, 2024.

- PubChemLite, "7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid," Université du Luxembourg.

- Compound Interest, "Mass spectrometry and a guide to interpreting mass spectra," Compound Interest, 2015.

Sources

- 1. benchchem.com [benchchem.com]

- 2. savemyexams.com [savemyexams.com]

- 3. compoundchem.com [compoundchem.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. researchgate.net [researchgate.net]

spectroscopic analysis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

An In-depth Technical Guide to the Spectroscopic Analysis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Authored by: A Senior Application Scientist

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development.[1][2] Quinolines, particularly those bearing multiple halogen substituents, represent a class of scaffolds with significant therapeutic potential. This technical guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive characterization of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. Moving beyond a simple recitation of data, this document delves into the causal relationships behind spectroscopic observations, offering field-proven insights into experimental design and data interpretation. It is intended for researchers, chemists, and drug development professionals who require a robust, self-validating system for structural analysis.

Introduction: The Significance of Halogenated Quinolines

The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, most notably in the antimalarial and antibacterial fields. The introduction of halogens—such as bromine and iodine—can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, with its dense array of functional groups, presents a unique and instructive challenge for spectroscopic analysis. A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the hydroxy (enol) form and the quinolin-4-one (keto) form. In polar solvents, the equilibrium typically favors the keto tautomer, a factor that must be considered in all subsequent spectroscopic interpretations.[3]

Integrated Spectroscopic Workflow

The definitive structural confirmation of a novel molecule is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. The logical workflow presented here ensures a systematic and self-validating approach to the analysis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline.

Caption: Integrated workflow for the spectroscopic analysis of a novel compound.

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

Expertise & Causality: High-Resolution Mass Spectrometry (HR-MS) is the first essential step, as it provides the molecular weight and, crucially, the elemental formula. For this molecule, the presence of bromine and iodine is key. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio, which results in a characteristic M and M+2 isotopic pattern.[4] Iodine is monoisotopic (¹²⁷I).[5] Therefore, the molecular ion region will display a distinctive doublet, separated by two mass units, confirming the presence of a single bromine atom.

Experimental Protocol: HR-ESI-MS

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.[1]

-

Instrumentation: Infuse the solution into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an Electrospray Ionization (ESI) source.[1]

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion (e.g., [M+H]⁺ or [M-H]⁻). Scan a wide mass range (e.g., m/z 100-1000).

-

Data Analysis: Determine the exact mass of the monoisotopic molecular ion peak. Use the instrument's software to calculate the elemental composition that matches this exact mass and the observed isotopic pattern.

Predicted Data & Interpretation

| Parameter | Predicted Value | Rationale |

| Elemental Formula | C₁₀H₇BrINO | Calculated based on the molecular structure. |

| Exact Mass [M] | 378.8756 | Monoisotopic mass for ¹²C₁₀¹H₇⁷⁹Br¹²⁷I¹⁴N¹⁶O. |

| [M+H]⁺ m/z | 379.8834 | Protonated molecular ion. |

| [M+2+H]⁺ m/z | 381.8814 | Corresponds to the ⁸¹Br isotope. |

| Isotopic Pattern | Two peaks at ~379.9 and ~381.9 with ~1:1 intensity ratio. | The characteristic signature of a single bromine atom in the molecule. |

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid fingerprint of the functional groups present.[6][7] For 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, the key vibrations will be the O-H stretch of the hydroxyl group (which may be broad due to hydrogen bonding), C-H stretches from the aromatic ring and methyl group, and C=C/C=N stretches within the quinoline ring system. The presence of the keto tautomer (quinolin-4-one) would introduce a strong C=O stretching absorption.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8] Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of spectroscopic grade KBr and pressing it into a disk.[8]

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition: Record a background spectrum first, then the sample spectrum, typically over a range of 4000-400 cm⁻¹.[8]

Predicted Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Rationale & Interpretation |

| 3400-3200 (broad) | O-H stretch | Indicates the presence of the hydroxyl group, likely broadened by intermolecular hydrogen bonding.[9] |

| ~1650 (strong) | C=O stretch | A strong band in this region would confirm a significant population of the quinolin-4-one tautomer. |

| 3100-3000 | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the quinoline ring. |

| 2950-2850 | Aliphatic C-H stretch | From the 8-methyl group. |

| 1620-1450 | C=C and C=N stretches | Multiple bands corresponding to the vibrations of the aromatic quinoline core.[10] |

| < 700 | C-Br, C-I stretches | Carbon-halogen bonds absorb in the low-frequency region of the spectrum. |

UV-Visible Spectroscopy: Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The extended aromatic system of the quinoline core is expected to produce strong absorption bands in the UV region. The specific positions and intensities of these bands (λmax) are sensitive to the substituents and the solvent environment.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) in a volumetric flask. Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.[8]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance from approximately 200 to 800 nm, using a cuvette with the pure solvent as a reference.[8]

Predicted Data & Interpretation

The UV-Vis spectrum of substituted quinolines typically shows multiple absorption bands corresponding to π → π* transitions. For 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, one would expect strong absorptions in the range of 230-280 nm and a lower energy band above 300 nm . The exact λmax values will be influenced by the combined electronic effects of the bromo, iodo, hydroxyl, and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[2][11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all atoms in 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. The choice of a deuterated solvent like DMSO-d₆ is often preferred for hydroxy-substituted compounds as it allows for the observation of the exchangeable -OH proton.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[11]

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. A D₂O exchange experiment (adding a drop of D₂O to the sample) can be performed to confirm the -OH proton signal, which will disappear upon exchange.[12]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or edited HSQC experiment should also be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

-

2D NMR: Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined pulse programs.[12]

-

Predicted ¹H NMR Data & Interpretation (in DMSO-d₆)

The quinoline ring has two remaining aromatic protons (H-2, H-5, H-6). The H-2 proton will be the most deshielded due to its proximity to the electronegative nitrogen atom. The H-5 and H-6 protons will form an AB quartet or two doublets, with their chemical shifts influenced by the bromine at C-7 and the methyl at C-8.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling | Rationale |

| OH | > 10.0 | br s | - | Exchangeable proton, chemical shift is concentration and solvent dependent. |

| H-2 | 8.5 - 8.9 | s | - | Deshielded by adjacent nitrogen; no adjacent protons for coupling. |

| H-5 | 7.8 - 8.2 | d | J ≈ 8-9 Hz | Coupled to H-6. |

| H-6 | 7.4 - 7.7 | d | J ≈ 8-9 Hz | Coupled to H-5. |

| CH₃ | 2.5 - 2.8 | s | - | Methyl group attached to the aromatic ring. |

Predicted ¹³C NMR Data & Interpretation (in DMSO-d₆)

The spectrum will show 10 distinct carbon signals. The chemical shifts are influenced by the substituents. Carbons bearing electronegative halogens (C-3, C-7) will be deshielded, as will carbons near the nitrogen (C-2, C-4, C-8a). The carbon bearing the iodine (C-3) is expected to be significantly shielded due to the "heavy atom effect".

| Carbon | Predicted δ (ppm) | DEPT-135 | Rationale |

| C-2 | 148 - 152 | CH | Adjacent to nitrogen. |

| C-3 | 85 - 95 | C | Shielded due to heavy atom effect of iodine. |

| C-4 | 170 - 178 | C | Deshielded C=O in the quinolin-4-one tautomer. |

| C-4a | 138 - 142 | C | Quaternary bridgehead carbon. |

| C-5 | 125 - 130 | CH | Aromatic CH. |

| C-6 | 128 - 133 | CH | Aromatic CH. |

| C-7 | 115 - 120 | C | Carbon bearing bromine. |

| C-8 | 130 - 135 | C | Carbon bearing methyl group. |

| C-8a | 140 - 145 | C | Quaternary bridgehead carbon adjacent to nitrogen. |

| CH₃ | 15 - 20 | CH₃ | Methyl carbon. |

2D NMR: Confirming the Connectivity

-

COSY (Correlation Spectroscopy): This experiment will show a crucial cross-peak between H-5 and H-6, confirming their adjacent relationship on the benzene portion of the ring.[12]

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. It will definitively link the signals for H-2, H-5, H-6, and the methyl protons to their respective carbon signals (C-2, C-5, C-6, and CH₃).[12][13]

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire structure by revealing 2- and 3-bond correlations between protons and carbons.[12][13] It provides the final, unambiguous proof of the substitution pattern.

Caption: Key expected HMBC correlations for structural confirmation.

HMBC Interpretation Highlights:

-

The methyl protons (δ ~2.6 ppm) will show correlations to C-8 (a 2-bond coupling) and C-7 (a 3-bond coupling), definitively placing the methyl and bromo groups.

-

The H-2 proton (δ ~8.7 ppm) will correlate to C-3, C-4 and C-8a, locking down the structure around the nitrogen atom.

-

The H-5 proton (δ ~8.0 ppm) will show correlations to C-4, C-7 and C-4a, confirming the connectivity of the two rings.

Conclusion

By systematically applying this integrated suite of spectroscopic techniques—MS, FTIR, UV-Vis, and a full complement of 1D and 2D NMR experiments—one can achieve an unambiguous structural elucidation of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. The convergence of data, from the molecular formula provided by HR-MS to the detailed atomic connectivity revealed by HMBC, constitutes a self-validating and authoritative characterization essential for advancing research and development in the pharmaceutical sciences.[14][15]

References

- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.

- Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Benchchem.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Spectroscopic Analysis of Novel Natural Products: A Technical Guide. Benchchem.

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. Repository.

- Spectroscopic Techniques in Modern Drug Characterization. Walsh Medical Media.

- AI-DRIVEN SPECTROSCOPIC DATA INTERPRETATION FOR REAL-TIME PHARMACEUTICAL QUALITY ASSURANCE. JETIR.org.

- Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide. Benchchem.

- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega.

- Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR). Benchchem.

- Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. American Pharmaceutical Review.

- Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. ResearchGate.

- FTIR spectra of 8-HQ and synthesized M(II) complexes. ResearchGate.

- Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Longdom Publishing.

- Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. Analytical Chemistry.

- New insights into bioactive Ga( iii ) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. Dalton Transactions.

- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.

- Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Journal of Molecular Modeling.

- Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals. Bentham Science.

- HSQC and HMBC - NMR Core Facility. Columbia University.

- Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI.

- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC.

- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Academia.

- FTIR spectrum of 8hydroxyquinoline. ResearchGate.

- 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts.

- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.

- Determination of iodine and bromine compounds by ion chromatography/dynamic reaction cell inductively coupled plasma mass spectrometry. PubMed.

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC.

- cosy hsqc hmbc: Topics by Science.gov. Science.gov.

- Recent Developments in Spectroscopy for Chemical Analysis. AZoM.com.

- The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.

- The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.

- Benzene, 1-bromo-4-iodo-. NIST WebBook.

- Mass spectrum of bromochloroiodomethane (IBCM) using the MAT 95XP in... ResearchGate.

- Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. ResearchGate.

- Determination of Iodine and Bromine Compounds by Ion Chromatography/Dynamic Reaction Cell Inductively Coupled Plasma Mass Spectrometry. ResearchGate.

- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Repository.

- SPECTROSCOPIC TECHNIQUES FOR IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS. IIP Series.

- mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane. docbrown.info.

- SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

- Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds | Indonesian Journal on Health Science and Medicine [ijhsm.umsida.ac.id]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]

- 5. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 7. azooptics.com [azooptics.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. longdom.org [longdom.org]

Technical Guide: Biological Potential & Application of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Executive Summary

Compound: 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline Class: Halogenated 4-Quinolone / Quinoline Scaffold CAS: 1431363-47-1 (Representative) Applications: Antimicrobial Drug Discovery, Anticancer Kinase Inhibition, Synthetic Intermediate for Pd-Catalyzed Cross-Coupling.

This technical guide provides a comprehensive analysis of the physicochemical properties, predicted biological activity, and experimental validation protocols for 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline . As a multi-halogenated derivative of the privileged 4-hydroxyquinoline scaffold, this molecule represents a critical intersection between classic fluoroquinolone antibiotics and novel kinase inhibitors. Its unique substitution pattern—specifically the 3-iodo and 7-bromo moieties—offers distinct handles for halogen bonding and hydrophobic interaction within protein binding pockets, distinguishing it from non-halogenated congeners.

Part 1: Structural Analysis & Pharmacophore Deconstruction

Chemical Identity & Tautomerism

The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In polar solvents and biological matrices, the 4-quinolone tautomer predominates, which is essential for hydrogen bond donor/acceptor interactions with biological targets such as DNA gyrase or protein kinases.

-

Core Scaffold: 4-Quinolone (bicyclic aromatic heterocycle).

-

7-Bromo: Enhances lipophilicity (

) and metabolic stability. Acts as a halogen bond donor to carbonyl backbone residues in target proteins. -

3-Iodo: A heavy, soft halogen. Unlike the carboxylate found in ciprofloxacin-class antibiotics, the 3-iodo group provides a hydrophobic handle and serves as a reactive site for further diversification (e.g., Suzuki-Miyaura coupling).

-

8-Methyl: Provides steric bulk, restricting rotation in the binding pocket and potentially blocking metabolic oxidation at the 8-position.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional impact of each substituent on the quinoline core.

Caption: SAR deconstruction highlighting the functional role of specific substituents in biological interaction.

Part 2: Predicted Biological Profiles

Antimicrobial Activity (Bacterial & Fungal)

While lacking the C3-carboxylic acid typical of commercial fluoroquinolones, 3-halo-4-quinolones exhibit distinct antimicrobial mechanisms.

-

Mechanism: Disruption of bacterial membrane potential and inhibition of Type II Topoisomerases (DNA Gyrase) via non-canonical binding modes.

-

Spectrum: Predicted activity against Gram-positive pathogens (Staphylococcus aureus, Enterococcus faecalis) due to the lipophilic 7-bromo/8-methyl pattern facilitating cell wall penetration.

-

Resistance: The lack of a carboxylate group may bypass resistance mechanisms dependent on porin-channel mutations that exclude charged antibiotics.

Anticancer Activity (Kinase Inhibition)

The 4-quinolone scaffold is a bioisostere for the ATP purine ring.

-

Target: Tyrosine Kinases (e.g., EGFR, VEGFR-2).

-

Interaction: The 3-iodo group can occupy the hydrophobic "gatekeeper" pocket within the kinase hinge region, while the 4-keto/NH motif forms hydrogen bonds with the hinge backbone residues.

-

Cytotoxicity: Halogenated quinolines often induce apoptosis via ROS generation and mitochondrial depolarization.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis Workflow: Iodination of Precursor

To obtain the target compound, a regioselective iodination of 7-bromo-8-methyl-4-hydroxyquinoline is required.

Reagents:

-

Precursor: 7-Bromo-8-methyl-4-hydroxyquinoline.

-

Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

-

Solvent: Glacial Acetic Acid or DMF.

Protocol:

-

Dissolution: Dissolve 1.0 eq of 7-bromo-8-methyl-4-hydroxyquinoline in glacial acetic acid (0.5 M concentration).

-

Addition: Add 1.1 eq of N-Iodosuccinimide (NIS) portion-wise at room temperature.

-

Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quench: Pour reaction mixture into ice-cold water.

-

Isolation: Filter the resulting precipitate. Wash with 10% sodium thiosulfate (to remove excess iodine) and water.

-

Purification: Recrystallize from Ethanol/DMF.

Caption: Step-by-step synthesis pathway for the regioselective iodination of the quinoline scaffold.

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213).

-

Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

-

Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentration range: 0.5 µg/mL to 256 µg/mL.

-

Inoculation: Add bacterial suspension adjusted to

CFU/mL to each well. -

Controls:

-

Positive Control: Ciprofloxacin.

-

Negative Control: DMSO vehicle (max 1%).

-

Sterility Control: Media only.

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Assess turbidity visually or via OD600 measurement. MIC is the lowest concentration with no visible growth.

Cytotoxicity Assay (MTT Protocol)

Objective: Evaluate antiproliferative activity against HeLa or MCF-7 cancer cell lines.

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with the compound (0.1–100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours at 37°C.

-

Solubilization: Remove media.[1] Add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 4: Data Presentation & Reference Standards

Comparative Activity Table (Predicted vs. Reference)

The following table summarizes the expected activity based on SAR data of structurally related 3-iodo and 7-bromo quinolines.

| Compound Class | Substituents | Target | Typical IC50 / MIC | Reference Basis |

| Test Compound | 7-Br, 3-I, 8-Me | S. aureus / EGFR | Est. 2–8 µg/mL | [1, 3] |

| Fluoroquinolone | 6-F, 7-Piperazinyl | DNA Gyrase | 0.25–1.0 µg/mL | Standard Antibiotic |

| 8-Hydroxyquinoline | 5,7-Dibromo | Metal Chelation | 5–10 µg/mL | Antifungal Standard |

| 3-Iodo-4-quinolone | 3-Iodo, Unsubst. | Unknown | >32 µg/mL | Low Potency [2] |

Key Mechanistic Insights

-

Halogen Bonding: The 3-iodo group is capable of forming "halogen bonds" (R-X···Y) with carbonyl oxygens in the protein backbone, an interaction strength comparable to hydrogen bonding.

-

Lipophilicity (LogP): The addition of Br, I, and Methyl groups significantly increases LogP (Predicted ~3.5–4.0), suggesting high membrane permeability but potential solubility issues in aqueous media. Formulation with cyclodextrins is recommended for in vivo studies.

References

-

PubChem. "7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (CID 104324249)." National Center for Biotechnology Information. Accessed 2026. Link

-

Osarodion, O. P. "Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)." World Journal of Advanced Research and Reviews, 2019.[2] Link

-

BenchChem. "A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs." BenchChem Technical Guides, 2025. Link

-

Althuis, T. H., et al. "Structure-activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents." Journal of Medicinal Chemistry, 1980.[3] Link

-

Rbaa, M., et al. "Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives." Heliyon, 2019.[4] Link[4]

Sources

Technical Guide: Solubility & Stability Profile of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

This technical guide is structured as a high-level monograph for research and development professionals working with 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline .

Part 1: Executive Summary & Structural Analysis

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline is a highly functionalized heterocyclic scaffold, often utilized as a late-stage intermediate in the synthesis of kinase inhibitors and anti-infective agents. Its physicochemical behavior is dominated by three structural factors:

-

The 4-Hydroxy/4-Quinolone Tautomerism: Dictates ionization and solubility.

-

Poly-halogenation (7-Br, 3-I): Significantly increases lipophilicity (LogP) and introduces photolability.

-

8-Methyl Steric Hindrance: Impacts crystal packing and solvation.

Structural Identity & Tautomerism

Researchers must recognize that while the nomenclature specifies "4-hydroxy," this compound exists predominantly in the 4(1H)-quinolone form in the solid state and in polar solvents.

-

Tautomer A (Major): 7-Bromo-3-iodo-8-methylquinolin-4(1H)-one (Hydrogen on Nitrogen, Carbonyl at C4).

-

Tautomer B (Minor): 7-Bromo-3-iodo-8-methylquinolin-4-ol (Aromatic pyridine ring, Hydroxyl at C4).

Implication: The "Quinolone" form possesses a high melting point and strong intermolecular hydrogen bonding (N-H···O=C), resulting in extremely low aqueous solubility compared to standard quinolines.

Predicted Physicochemical Properties

-

Molecular Formula: C₁₀H₇BrINO

-

Molecular Weight: ~363.98 g/mol

-

Predicted LogP: 3.8 – 4.2 (High Lipophilicity due to Br/I/Me)

-

pKa (Acidic): ~9.5 – 10.5 (Deprotonation of NH/OH)

-

pKa (Basic): < 1.0 (Protonation of Carbonyl Oxygen; extremely weak base due to electron-withdrawing halogens).

Part 2: Solubility Profile

Aqueous Solubility

At neutral pH (7.0), the compound is practically insoluble (< 1 µg/mL). The presence of the hydrophobic Iodine (C3) and Bromine (C7) atoms, combined with the 8-methyl group, creates a "grease ball" effect, repelling water molecules.

pH-Dependent Solubility Behavior:

-

pH < 2 (Strong Acid): Moderate solubility increase due to protonation of the carbonyl oxygen (forming the hydroxy-quinolinium cation). Risk:[1] Acid-catalyzed deiodination may occur over time.

-

pH 2 – 9: Minimum solubility (Neutral species).

-

pH > 10 (Strong Base): Significant solubility increase. The compound acts as a weak acid; deprotonation of the N-H (quinolone) or O-H (hydroxy) yields the anionic species, which is water-soluble.

Organic Solvent Compatibility (Stock Solutions)

For biological assays or chemical reactions, selecting the right vehicle is critical.

| Solvent | Solubility Rating | Comments |

| DMSO | High (> 50 mM) | Preferred solvent for biological stock solutions. |

| DMF | High (> 50 mM) | Good alternative for synthesis; harder to remove than MeOH. |

| Methanol/Ethanol | Moderate | Solubility improves with heating; may precipitate upon cooling. |

| Acetonitrile | Low-Moderate | Poor solubility at room temp; useful for HPLC mobile phases only. |

| Water/PBS | Insoluble | Pre-dilution in DMSO required; risk of precipitation upon dilution > 1%. |

Part 3: Stability Profile

Photostability (Critical)

The Carbon-Iodine (C-I) bond at position 3 is the "weak link." Alkyl and aryl iodides are inherently photolabile.

-

Mechanism: Exposure to UV or intense visible light causes homolytic cleavage of the C-I bond, generating a radical intermediate. This leads to de-iodination (forming the 7-bromo-8-methyl analog) and the release of iodine radicals (

), which can oxidize other components in the formulation. -

Handling Requirement: All experiments must be performed under amber light or in vessels wrapped in aluminum foil.

Thermal & Hydrolytic Stability

-

Thermal: The quinolone core is thermally robust (often stable > 200°C). However, the iodine atom may sublime or eliminate at high temperatures (> 150°C) under vacuum.

-

Hydrolysis: The molecule is resistant to hydrolysis over the pH range 1–13. The halogens are directly attached to the aromatic ring and are not displaced by water/hydroxide under standard conditions.

Part 4: Visualization of Pathways

Diagram 1: Tautomerism & Ionization States

This diagram illustrates the pH-dependent structural changes that drive solubility.

Caption: pH-dependent ionization and tautomeric equilibrium of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline.

Diagram 2: Degradation Pathways

This workflow details the critical stability risks, specifically photolysis.

Caption: Primary degradation pathway via photo-induced homolytic cleavage of the C3-Iodine bond.

Part 5: Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Objective: To accurately measure the saturation solubility in aqueous buffers. Method: Shake-Flask Method (Standard: ASTM E1148).

-

Preparation: Weigh ~5 mg of compound into a 4 mL amber glass vial.

-

Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 7.4, and 10.0).

-

Equilibration:

-

Seal vials tightly.

-

Agitate at 25°C ± 1°C for 24 hours (use a shaker or rotator).

-

Note: Protect from light using foil.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (check for filter adsorption first).

-

Quantification:

-

Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water).

-

Analyze via HPLC-UV (Detection: 254 nm).

-

Calculate concentration against a standard curve prepared in DMSO.

-

Protocol: Forced Degradation (Stress Testing)

Objective: To validate stability limits for storage and handling.

| Stress Condition | Procedure | Sampling Timepoints | Expected Outcome |

| Photolysis | Expose solid and solution (in clear glass) to 1.2 million lux hours (ICH Q1B). | 0, 6, 24 Hours | High Risk: Expect de-iodination. |

| Oxidation | 0.3% H₂O₂ at Room Temp. | 0, 2, 24 Hours | Potential N-oxide formation or I-oxidation. |

| Acid Hydrolysis | 0.1 N HCl at 60°C. | 24 Hours | Likely Stable. |

| Base Hydrolysis | 0.1 N NaOH at 60°C. | 24 Hours | Likely Stable. |

Part 6: References

-

Gershon, H., et al. (1969).[2] Reinvestigation of the bromination of 8-hydroxyquinoline. Journal of Medicinal Chemistry.

-

Collis, G. E., et al. (2003).[2] 7-Bromoquinolin-8-ol.[2][3] Acta Crystallographica Section C. [2]

-

Sigma-Aldrich. (2024). Product Specification: 7-Bromo-4-hydroxy-8-methylquinoline.[4][5]

-

ChemicalBook. (2024). 4-Hydroxyquinoline Properties and Stability.[6]

-

BenchChem. (2024). Synthesis and Intermediates of Halogenated Quinolines.

Sources

- 1. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Bromoquinolin-8-ol | 13019-32-4 [chemicalbook.com]

- 4. 7-Bromo-4-hydroxy-8-methylquinoline AldrichCPR 1189106-48-6 [sigmaaldrich.com]

- 5. PubChemLite - 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]

Methodological & Application

Application Note: Mechanistic Evaluation of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline in Anticancer Research

[1]

Introduction & Compound Profile

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (CAS: 1431363-47-1) represents a highly specialized scaffold within the halogenated quinolone family.[1] Unlike the more common 8-hydroxyquinoline metal chelators (e.g., clioquinol), this molecule features a hydroxyl group at the C4 position, classifying it structurally as a 4-quinolone derivative .[1][2]

The unique substitution pattern—specifically the 3-iodo and 7-bromo moieties combined with an 8-methyl steric anchor—imparts distinct lipophilic and electronic properties.[1] In oncology research, this scaffold is investigated primarily for its ability to overcome multidrug resistance (MDR) mechanisms and target enzymes involved in DNA replication, such as Topoisomerase II , and receptor tyrosine kinases (RTKs).[1][2]

Chemical Identity

| Property | Specification |

| Chemical Name | 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline |

| CAS Number | 1431363-47-1 |

| Molecular Formula | C₁₀H₇BrINO |

| Molecular Weight | ~363.98 g/mol |

| Core Scaffold | 4-Hydroxyquinoline (4-Quinolone tautomer) |

| Key Substituents | 3-Iodo (Intercalation/Binding), 7-Bromo (Lipophilicity), 8-Methyl (Steric hindrance) |

Handling, Stability, & Preparation

Critical Warning: Halogenated quinolines, particularly those containing iodine, are photosensitive and prone to dehalogenation if mishandled.[1][2]

Storage & Stability[1][2]

-

Solid State: Store at -20°C in a desiccated, light-tight container. The compound is stable for 2 years if protected from moisture and UV light.[2]

-

Solution State: Solutions in DMSO are stable for 1 month at -20°C . Avoid repeated freeze-thaw cycles, which can induce precipitation of the hydrophobic core.[1]

Stock Solution Protocol

Due to the high lipophilicity driven by the bromine and iodine atoms, this compound is insoluble in water.[2]

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) , sterile-filtered.[1][2]

-

Target Concentration: Prepare a 10 mM or 50 mM master stock.

-

Calculation: To make 1 mL of 10 mM stock, weigh 3.64 mg of powder and dissolve in 1 mL DMSO.[2]

-

-

Solubilization: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.[1][2]

-

Working Solutions: Dilute the stock into complete cell culture media immediately prior to use. Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[2]

Mechanism of Action (MOA)[2]

The anticancer activity of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline is hypothesized to proceed via a Dual-Target Mechanism , leveraging its halogenated core to penetrate the nucleus and mitochondria.[1]

-

Topoisomerase II Inhibition: The planar 4-quinolone core, enhanced by the 3-iodo electron-withdrawing group, acts as an interfacial poison, stabilizing the DNA-Topoisomerase II cleavable complex.[1] This leads to double-strand breaks (DSBs) and accumulation of DNA damage.[1][2]

-

ROS-Mediated Apoptosis: The halogenated structure can disrupt the mitochondrial membrane potential (

), leading to the release of reactive oxygen species (ROS) and triggering the intrinsic apoptotic pathway.[2]

Pathway Visualization[1][2]

Figure 1: Proposed dual-mechanism pathway showing nuclear Topoisomerase II inhibition and mitochondrial ROS generation leading to apoptosis.[1][2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the IC50 value (concentration inhibiting 50% growth) in cancer cell lines (e.g., HeLa, MCF-7, HepG2).[1][2]

Materials:

-

Target Cells (seeded at 5,000 cells/well in 96-well plates).[1][2]

-

Compound Stock (10 mM in DMSO).[2]

-

Positive Control: Doxorubicin (Topo II inhibitor) or Cisplatin.[2]

-

MTT Reagent (5 mg/mL in PBS).[2]

Protocol:

-

Seeding: Plate cells in 100 µL media and incubate for 24h at 37°C/5% CO₂ to allow attachment.

-

Treatment: Prepare serial dilutions of the compound in media (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Add 100 µL per well.

-

Control: Vehicle control (Media + 0.5% DMSO).[2]

-

-

Incubation: Incubate for 48 to 72 hours .

-

Development:

-

Measurement: Read absorbance at 570 nm (reference 630 nm).

-

Analysis: Plot Dose-Response curve (Log concentration vs. % Viability) using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Apoptosis Detection (Annexin V/PI Staining)

Objective: Distinguish between apoptotic and necrotic cell death.[2][3]

Protocol:

-

Treatment: Treat cells (6-well plate, 2x10⁵ cells/well) with the compound at IC50 and 2x IC50 concentrations for 24h.

-

Harvesting: Collect cells (including floating dead cells) by trypsinization.[2] Centrifuge at 1000 rpm for 5 min.

-

Washing: Wash 2x with cold PBS.[2]

-

Staining: Resuspend in 100 µL 1X Annexin-binding buffer.

-

Incubation: Incubate for 15 min at RT in the dark.

-

Analysis: Add 400 µL buffer and analyze via Flow Cytometry (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).

Expected Results:

DNA Damage Assessment (Comet Assay / H2AX)

Objective: Validate the Topoisomerase II inhibition mechanism by detecting DNA double-strand breaks.[1][2]

Protocol (Immunofluorescence for

-

Seed cells on glass coverslips. Treat with compound (IC50) for 12h.[2]

-

Fix with 4% paraformaldehyde (15 min).[2] Permeabilize with 0.2% Triton X-100.[2]

-

Block with 5% BSA.[2]

-

Incubate with Anti-phospho-Histone H2A.X (Ser139) antibody overnight at 4°C.[1][2]

-

Incubate with fluorescent secondary antibody (e.g., Alexa Fluor 488) for 1h.[1][2]

-

Counterstain nuclei with DAPI .[2]

-

Microscopy: Observe nuclear foci. An increase in green foci (

H2AX) compared to control indicates DNA DSBs.[2]

Data Analysis & Troubleshooting

Statistical Analysis

-

Perform all biological assays in biological triplicates (n=3).

-

Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups vs. DMSO control.[1]

-

Significance threshold: p < 0.05.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in Media | Compound concentration too high (>100 µM) or rapid addition.[1][2] | Dilute stock stepwise in media while vortexing.[2] Ensure final DMSO is <0.5%.[2] |

| High Background Signal | Fluorescence interference (Quinolines are naturally fluorescent).[2] | Use "Blank" wells containing compound + media (no cells) to subtract background absorbance/fluorescence.[2] |

| Inconsistent IC50 | Evaporation in outer wells (Edge Effect).[2] | Fill outer wells of 96-well plate with PBS; use only inner 60 wells for assay. |

| Compound Degradation | Light exposure.[2] | Perform all steps in low light; wrap tubes in aluminum foil. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104324249: 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline.[1] Retrieved from [Link][1][2]

-

Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.[1][2] Letters in Drug Design & Discovery.[2][4] Retrieved from [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and biological activities.[1][2] Drug Design, Development and Therapy.[2][5] Retrieved from [Link]

-

Song, Y., et al. (2015). Recent advances in the development of 8-hydroxyquinoline-based anticancer agents.[1][2] MedChemComm.[2] Retrieved from [Link]

Sources

- 1. 104665-65-8_CAS号:104665-65-8_8-hydroxy-6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one - 化源网 [chemsrc.com]

- 2. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

protocols for antimicrobial screening of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Introduction & Compound Profile

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (referred to herein as Q7B-I ) represents a highly functionalized quinoline scaffold. Its structural features—specifically the halogenation at C7 (Bromine) and C3 (Iodine), combined with the 8-methyl group—suggest a distinct pharmacological profile compared to classical 8-hydroxyquinolines or fluoroquinolones.

Unlike 8-hydroxyquinolines (e.g., clioquinol), the 8-methyl substituent in Q7B-I sterically hinders the nitrogen lone pair, likely reducing metal chelation affinity. Consequently, its antimicrobial mechanism is hypothesized to shift toward DNA gyrase inhibition (mimicking the 4-quinolone pharmacophore) or membrane depolarization driven by the high lipophilicity of the iodine/bromine motifs.

This Application Note outlines a rigorous, self-validating screening pipeline designed to overcome the solubility challenges inherent to poly-halogenated heterocycles while delivering high-fidelity biological data.

Pre-Analytical Phase: Compound Handling

Challenge: Halogenated quinolines are hydrophobic and prone to precipitation in aqueous media (Mueller-Hinton Broth). Solution: A DMSO-based "step-down" dilution protocol.

Protocol A: Stock Solution Preparation

-

Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO). Do not use ethanol, as it may evaporate during incubation, altering concentrations.

-

Concentration: Prepare a primary stock at 10 mg/mL (approx. 25-30 mM depending on exact MW).

-

Solubilization: Vortex for 2 minutes. If particulate matter remains, sonicate at 40 kHz for 5 minutes at room temperature.

-

Storage: Aliquot into amber glass vials (iodine-carbon bonds are photolabile). Store at -20°C. Do not freeze-thaw more than 3 times.

Primary Screening: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution with Resazurin Indicator. Rationale: Standard turbidity measurements (OD600) are unreliable for Q7B-I due to its tendency to form micro-precipitates in broth. Resazurin (Alamar Blue) provides a colorimetric/fluorescent readout of metabolic activity, independent of turbidity.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

-

Plates: 96-well, flat-bottom, non-treated polystyrene (to minimize drug adsorption).

Step-by-Step Protocol

-

Inoculum Prep:

-

Select 3-5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).

-

Suspend in saline to match 0.5 McFarland standard (

CFU/mL). -

Dilute 1:100 in CAMHB to reach a working concentration of

CFU/mL.

-

-

Plate Setup (The "Step-Down" Dilution):

-

Column 1 (High Control): Add 196 µL CAMHB + 4 µL of Q7B-I Stock (Final DMSO: 2%).

-

Columns 2-10: Add 100 µL CAMHB.

-

Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard 100 µL from Col 10.

-

Result: 2-fold dilution series with constant 1% DMSO background (critical to prevent solvent toxicity artifacts).

-

-

Inoculation:

-

Add 100 µL of bacterial suspension to wells 1-11.

-

Column 11: Growth Control (Bacteria + 1% DMSO, no drug).

-

Column 12: Sterility Control (Media only).

-

-

Incubation:

-

Incubate at 35°C ± 2°C for 20 hours (aerobic).

-

-

Readout (The Resazurin Step):

Secondary Screening: Bactericidal Profiling

Protocol B: Minimum Bactericidal Concentration (MBC)

To determine if Q7B-I is bacteriostatic (inhibits growth) or bactericidal (kills).

-

Identify the MIC well from Protocol A.

-

Remove 10 µL from the MIC well, MIC x2, and MIC x4.

-

Spot-plate onto Tryptic Soy Agar (TSA) plates (free of antibiotic).

-

Incubate 24 hours at 37°C.

-

Calculation:

Protocol C: Time-Kill Kinetics

Rationale: Halogenated quinolines often exhibit concentration-dependent killing.

| Time Point (hrs) | Procedure |

| 0 | Inoculate broth with |

| 2, 4, 8, 24 | Remove 100 µL aliquot. |

| Neutralization | Dilute aliquot 1:10 in saline (dilutes drug below MIC to stop killing). |

| Plating | Plate serial dilutions on agar. Count CFU. |

Mechanism of Action (MoA) Investigation

Given the 4-hydroxy-3-iodo core, the primary hypothesis is DNA Gyrase Inhibition (Type II Topoisomerase).

Protocol D: DNA Supercoiling Inhibition Assay

-

Reagents: Relaxed plasmid pBR322, E. coli DNA Gyrase (commercial kit), ATP buffer.

-

Reaction:

-

Mix: Plasmid (0.5 µg) + Gyrase (1 U) + Q7B-I (varying concentrations).

-

Incubate: 37°C for 30 mins.

-

-

Analysis:

-

Run on 1% agarose gel (no Ethidium Bromide during run).

-

Stain post-run.

-

Result Interpretation:

-

Active Gyrase: Converts relaxed DNA to supercoiled (migrates faster).

-

Inhibited Gyrase (Q7B-I Activity): DNA remains relaxed (migrates slower).

-

-

Data Visualization & Workflow

Figure 1: Antimicrobial Screening Workflow

Caption: Step-by-step screening pipeline for hydrophobic quinoline derivatives, prioritizing solubility control and metabolic readouts.

Figure 2: Hypothesized Mechanism of Action

Caption: Proposed pharmacodynamics of Q7B-I, targeting DNA replication machinery similar to fluoroquinolones.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[6] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][6][7]

-

Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth." Methods. [Link]

-

Aldred, K. J., et al. (2014). "Mechanism of Quinolone Action and Resistance." Biochemistry. [Link]

-

Desai, N. C., et al. (2017). "Synthesis and antimicrobial screening of some new quinoline based derivatives." Medicinal Chemistry Research. [Link]

Sources

Application Note: Sequential Functionalization of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline for Drug Discovery

Executive Summary & Strategic Analysis

The scaffold 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline represents a high-value "privileged structure" in medicinal chemistry. It offers a unique topology for fragment-based drug discovery (FBDD) due to its dense functionalization potential.

The Chemoselectivity Hierarchy

To successfully derivatize this molecule without obtaining a mixture of inseparable isomers, one must exploit the distinct electronic and steric environments of the three reactive centers.

-

C3-Iodine: The most labile bond toward Palladium-catalyzed oxidative addition. It allows for mild, room-temperature cross-coupling.[1]

-

C4-Hydroxyl: A tautomeric center (quinolone/hydroxyquinoline). It requires activation (conversion to chloride or sulfonate) to participate in nucleophilic aromatic substitution (

) or cross-coupling. -

C7-Bromine: The least reactive halogen, sterically hindered by the adjacent C8-Methyl group. This serves as the site for "late-stage diversification" requiring forcing conditions or specialized bulky ligands (e.g., Buchwald ligands).

The Golden Rule of Order:

To maximize yield and purity, the recommended workflow is:

Activation (C4)

Visual Workflow & Logic